molecular formula C12H12N2O3S B13371006 4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide

4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide

Cat. No.: B13371006
M. Wt: 264.30 g/mol
InChI Key: UZRYAWPWCKWBHI-UHFFFAOYSA-N
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Description

4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C12H12N2O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopyridine N-oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase IX.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in pH regulation in cells. By inhibiting this enzyme, the compound can disrupt cellular processes in cancer cells, leading to reduced proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-pyridinyl)benzenesulfonamide
  • 4-methyl-N-(2-pyridinyl)benzenesulfonamide
  • 4-methyl-N-(3-pyridinyl)benzenesulfonamide

Uniqueness

4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

4-methyl-N-(1-oxidopyridin-1-ium-3-yl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O3S/c1-10-4-6-12(7-5-10)18(16,17)13-11-3-2-8-14(15)9-11/h2-9,13H,1H3

InChI Key

UZRYAWPWCKWBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C[N+](=CC=C2)[O-]

Origin of Product

United States

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